4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine
Description
Properties
IUPAC Name |
3-methyl-5-piperidin-4-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-6-10-8(12-11-6)7-2-4-9-5-3-7/h7,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYQWRSPRSMVCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20639917 | |
| Record name | 4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20639917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
795310-41-7 | |
| Record name | 4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20639917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Amidoximes with Carboxylic Acid Derivatives
The most common and reliable synthetic route to 1,2,4-oxadiazole derivatives, including 4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine, involves the cyclization of amidoximes with activated carboxylic acid derivatives.
- Starting Materials: Amidoximes (derived from nitriles or carboxamides) and carboxylic acid derivatives such as acyl chlorides, esters, or anhydrides.
- Reaction Conditions: Typically performed in basic media (e.g., sodium hydroxide) and polar aprotic solvents like dimethyl sulfoxide (DMSO) at ambient or moderately elevated temperatures.
- Mechanism: The amidoxime nucleophilically attacks the activated carboxylic acid derivative, followed by intramolecular cyclization to form the 1,2,4-oxadiazole ring.
- Yields: Variable, generally moderate to good (11–90%), depending on substrates and conditions.
- Catalysts/Additives: Use of bases such as NaOH, pyridine, or tetrabutylammonium fluoride (TBAF) can improve yields and reaction rates.
Example: Baykov et al. (2017) demonstrated a one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles at room temperature using amidoximes and methyl or ethyl esters in NaOH/DMSO medium, achieving diverse oxadiazole analogs with simple purification protocols.
Acylation of Amidoximes Followed by Cyclization
This method involves the acylation of amidoximes with acyl chlorides or anhydrides, followed by cyclization under heating or reflux conditions.
- Procedure: Amidoxime is reacted with an acyl chloride (e.g., butyric acid chloride) in a polar solvent such as DMF at moderate temperatures (~55–80 °C) for several hours.
- Post-Treatment: The reaction mixture is often treated with a base (e.g., aqueous NaOH) and extracted with organic solvents to isolate the oxadiazole product.
- Industrial Relevance: This approach is scalable and has been used to prepare structurally related oxadiazole-piperidine compounds with good purity and yields.
- Example: A European patent describes the synthesis of related 1,2,4-oxadiazole derivatives by heating amidoximes with butyric anhydride or acyl chlorides, followed by base treatment and extraction.
Cycloaddition of Nitrile Oxides to Amidoximes or Nitriles
An alternative, though less common, synthetic route is the 1,3-dipolar cycloaddition of nitrile oxides to nitriles or amidoximes.
- Challenges: The reaction often suffers from poor yields due to the low reactivity of nitriles and side reactions such as dimerization of nitrile oxides.
- Catalysts: Use of transition metal catalysts (e.g., platinum(IV)) can improve yields under mild conditions but adds cost and complexity.
- Practicality: Due to solubility issues and expensive catalysts, this method is less favored for preparing this compound.
- Reference: Bokach et al. (2003) reported the platinum-catalyzed cycloaddition approach, but with limited practical application.
Industrial Production Considerations
- Scale-Up: Industrial synthesis employs continuous flow reactors to optimize reaction times, heat transfer, and safety during the cyclization steps.
- Optimization: Reaction parameters such as temperature, solvent choice, and base concentration are optimized to maximize yield and purity.
- Environmental Impact: Newer methods aim to reduce waste and hazardous byproducts, for example, by using iron(III) nitrate as a catalyst in nitrile and amidoxime cyclizations without generating harmful wastes.
Summary Table of Preparation Methods
| Method | Starting Materials | Conditions | Catalysts/Additives | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Amidoxime + Carboxylic Acid Derivatives (Esters, Acyl Chlorides) | Amidoximes, esters, acyl chlorides | NaOH/DMSO, RT to 80 °C, 4–24 h | NaOH, pyridine, TBAF | Mild conditions, scalable | Variable yields, purification challenges |
| Acylation of Amidoximes + Cyclization | Amidoximes, acyl chlorides | DMF, 55–80 °C, several hours | None or base post-treatment | Good yields, industrially viable | Requires careful workup |
| 1,3-Dipolar Cycloaddition (Nitrile Oxides + Nitriles) | Nitrile oxides, nitriles | Pt(IV) catalyst, mild conditions | Platinum(IV) catalyst | Mild conditions | Expensive catalyst, poor yields, side reactions |
| Continuous Flow Industrial Synthesis | Similar to above | Optimized flow reactors | Various bases and solvents | Efficient, scalable, eco-friendly | Requires specialized equipment |
Detailed Research Findings
- Baykov et al. (2017) established a one-pot synthesis using NaOH/DMSO that yields 3,5-disubstituted 1,2,4-oxadiazoles, including methyl-substituted derivatives, in moderate to excellent yields (11–90%) with straightforward purification.
- European patent literature describes acylation of amidoximes with butyric anhydride or acyl chlorides followed by base treatment and extraction to yield oxadiazole-piperidine derivatives with good purity and reproducibility, suitable for scale-up.
- Research on catalytic cycloaddition methods shows potential for mild reaction conditions but is limited by cost and yield issues, making it less practical for routine synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of different functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, which can have enhanced biological activities and different chemical properties.
Scientific Research Applications
Biological Activities
-
Anticancer Activity
- Compounds containing the 1,2,4-oxadiazole ring have been extensively studied for their anticancer properties. Research has demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxic effects against various human cancer cell lines, including breast (MCF-7), prostate (DU-145), and lung (A549) cancers. For instance, a study synthesized oxadiazole-linked derivatives of 5-fluorouracil and evaluated their anticancer activity using the MTT assay, revealing promising results with several compounds outperforming standard treatments .
-
Anti-inflammatory and Analgesic Properties
- The anti-inflammatory potential of 1,2,4-oxadiazole derivatives has been recognized in numerous studies. These compounds have shown effectiveness in reducing inflammation and alleviating pain through mechanisms that involve the inhibition of inflammatory mediators. A specific series of oxadiazole derivatives was evaluated for analgesic activity using the acetic acid-induced writhing method in mice, demonstrating significant analgesic effects compared to standard drugs .
-
Antimicrobial Activity
- The antimicrobial properties of 1,2,4-oxadiazole derivatives are well-documented. These compounds have shown inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have indicated that certain oxadiazole derivatives possess comparable or superior antibacterial activity to established antibiotics like ciprofloxacin .
-
Neuroprotective Effects
- Some studies suggest that oxadiazole derivatives may offer neuroprotective benefits. They have been investigated for their potential to inhibit acetylcholinesterase activity and protect against neurodegenerative diseases such as Alzheimer’s. The ability to modulate neurotransmitter levels positions these compounds as candidates for further research in neuropharmacology .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine is crucial for optimizing its biological efficacy. The presence of the oxadiazole moiety significantly influences the pharmacological profile of the compound:
| Structural Feature | Activity Type | Effectiveness |
|---|---|---|
| Oxadiazole Ring | Anticancer | High |
| Piperidine Backbone | Analgesic | Moderate |
| Substituents | Antimicrobial | Variable |
Computational Studies
Recent computational studies have provided insights into the binding modes and interactions of oxadiazole derivatives with biological targets. Molecular docking simulations have elucidated how these compounds interact with receptors involved in various diseases, paving the way for rational drug design .
Case Studies
- Case Study on GPBAR1 Agonists
- Evaluation of Antimicrobial Activity
Mechanism of Action
The mechanism of action of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine involves its interaction with specific molecular targets. For instance, some oxadiazole derivatives have been shown to affect acetylcholine receptors, leading to nematocidal activity . The compound may also interact with enzymes and proteins involved in various biological pathways, contributing to its diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
- 3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoic acid
- 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine
Uniqueness
4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidine ring enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.
Biological Activity
The compound 4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine is a derivative of piperidine that features a 1,2,4-oxadiazole moiety. This class of compounds has gained attention in medicinal chemistry due to their diverse biological activities, including potential applications in neuropharmacology and oncology. This article reviews the biological activity of this specific compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activities of this compound and its analogs have been explored in various studies. The following sections summarize key findings regarding its pharmacological effects.
Neuropharmacological Effects
Research indicates that piperidine derivatives can interact with neurotransmitter systems. For instance, compounds similar to this compound have been evaluated for their affinity to dopamine transporters (DAT) and their ability to inhibit monoamine reuptake. A study found that certain analogs exhibited significant DAT affinity and enhanced duration of action compared to other piperidine derivatives .
Anticancer Activity
The oxadiazole ring in this compound is associated with notable anticancer properties. A study demonstrated that derivatives containing the oxadiazole moiety showed moderate cytotoxicity against various cancer cell lines. Specifically, compounds with structural similarities to this compound displayed IC50 values indicating effective inhibition of cell proliferation in human colon adenocarcinoma and breast cancer cell lines .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Dopamine Transporter Interaction : The compound's ability to bind to the DAT suggests potential applications in treating disorders related to dopamine dysregulation.
- Apoptosis Induction : Studies have shown that certain derivatives can induce apoptosis in cancer cells through the activation of p53 pathways and caspase cleavage .
- Antimicrobial Activity : Some analogs have demonstrated antimicrobial properties against pathogenic bacteria, making them candidates for further exploration in infectious disease treatment .
Case Studies
Several case studies highlight the efficacy and potential applications of this compound:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine, and how is the product validated?
- Synthesis Methods :
- The oxadiazole ring is typically synthesized via cyclization of amidoxime precursors with carboxylic acid derivatives. For example, hydroxylamine hydrochloride reacts with intermediates (e.g., amidoximes) under reflux in dioxane/glacial acetic acid to form the oxadiazole core . Piperidine derivatives are then coupled via nucleophilic substitution or amide bond formation.
- Example: A 63% yield was achieved for a related oxadiazole-piperidine compound by reacting hydroxylamine hydrochloride with a pre-functionalized imidazo-pyrimidine intermediate at 90°C for 1.75 hours .
- Validation :
- LC-MS and HRMS confirm molecular weight and purity (e.g., [M+H]+ = 408.1 observed in LC-MS) .
- 1H/13C NMR identifies structural features, such as piperidine ring protons (δ 1.5–3.0 ppm) and oxadiazole-linked methyl groups (δ 2.5–2.7 ppm) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assigns protons and carbons in the piperidine and oxadiazole moieties. For instance, the oxadiazole C-5 carbon appears at ~168–170 ppm in 13C NMR .
- LC-MS/HRMS : Determines molecular ion peaks and isotopic patterns. A deviation of <2 ppm between calculated and observed HRMS values validates purity .
- Melting Point Analysis : Used to assess crystallinity (e.g., 204–205°C for a structurally similar compound) .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound derivatives?
- Reaction Optimization :
- Temperature Control : Cyclization reactions often require precise heating (e.g., 90–110°C) to avoid side products .
- Catalyst Use : Acidic conditions (e.g., glacial acetic acid) enhance amidoxime cyclization efficiency .
- Purification : Recrystallization from ethyl acetate or column chromatography improves purity (>95%) .
- Contradiction Resolution : Discrepancies in yield may arise from competing pathways (e.g., oxadiazole vs. thiadiazole formation). TLC monitoring (Rf values) and intermediate characterization (e.g., FT-IR for functional groups) help identify bottlenecks .
Q. What computational approaches predict the electronic and steric properties of the oxadiazole-piperidine scaffold?
- Density Functional Theory (DFT) : Models HOMO/LUMO orbitals to assess reactivity. For example, exact-exchange functionals (e.g., B3LYP) predict thermochemical properties with <3 kcal/mol error in atomization energies .
- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., orexin receptors) by analyzing piperidine ring flexibility and oxadiazole dipole moments .
- Validation : Experimental data (e.g., X-ray crystallography using SHELX software) confirm computed bond lengths and angles .
Q. How are biological activities (e.g., antiplasmodial or receptor antagonism) evaluated for this compound?
- In Vitro Assays :
- Enzyme Inhibition : Dose-response curves (IC50) for target enzymes (e.g., Plasmodium falciparum lactate dehydrogenase) .
- Receptor Binding : Radioligand displacement assays (e.g., dual orexin receptor antagonism with Ki values) .
- Structure-Activity Relationship (SAR) : Modifying substituents on the piperidine or oxadiazole rings alters activity. For example, trifluoromethyl groups enhance antiplasmodial potency .
Q. How do researchers resolve contradictions in spectroscopic data during structural elucidation?
- Multi-Technique Cross-Validation :
- X-ray Crystallography : Resolves ambiguous NMR signals (e.g., distinguishing axial/equatorial piperidine protons) .
- 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to confirm connectivity .
- Case Study : A compound initially misassigned as a thiadiazole derivative was corrected via HRMS and NOESY data, revealing an oxadiazole configuration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
